Sodium 2-methoxyethanolate

Description

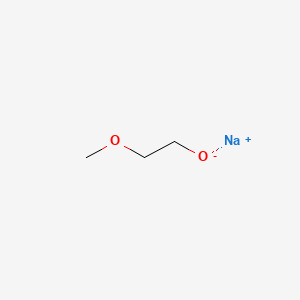

Sodium 2-methoxyethanolate (CAS RN: 3139-99-9) is an anionic surfactant and alkali metal alkoxide with the molecular formula C₃H₇NaO₂ (molecular weight: 98.08 g/mol). It is derived from 2-methoxyethanol by deprotonation, forming a sodium salt. Structurally, it consists of a sodium ion paired with the 2-methoxyethanolate anion .

Properties

CAS No. |

3139-99-9 |

|---|---|

Molecular Formula |

C3H7NaO2 |

Molecular Weight |

98.08 g/mol |

IUPAC Name |

sodium;2-methoxyethanolate |

InChI |

InChI=1S/C3H7O2.Na/c1-5-3-2-4;/h2-3H2,1H3;/q-1;+1 |

InChI Key |

UIICPZFWHBJNIG-UHFFFAOYSA-N |

SMILES |

COCC[O-].[Na+] |

Canonical SMILES |

COCC[O-].[Na+] |

Other CAS No. |

3139-99-9 |

Related CAS |

109-86-4 (Parent) |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Sodium 2-methoxyethanolate acts as a nucleophile in SN₂ reactions, displacing leaving groups such as halides or sulfonates. Its reactivity is influenced by solvent polarity and steric factors.

Key Findings :

-

Reactivity follows the order: Tf (triflate) > Ts (tosylate) > Ms (mesylate) > I > Br > Cl, aligning with leaving-group ability .

-

In mixed solvent systems (e.g., CH₃CN/MeOH/H₂O), competing hydrolysis pathways reduce yields of methoxylation products .

Coordination Chemistry

The alkoxide group coordinates with transition metals, forming stable complexes. This property is exploited in catalysis and materials science.

Example Reaction :

Structural Insights :

-

In tetranuclear Mn complexes, 2-methoxyethanolate adopts μ₂ and μ₃ bridging modes, facilitating magnetic coupling between metal centers .

-

Bond lengths: Mn–O (alkoxide) = 1.89–2.12 Å, consistent with high-spin Mn³⁺ configurations .

Base-Catalyzed Reactions

As a strong base (pKa ~15–17), this compound deprotonates acidic substrates, enabling enolate formation or elimination reactions.

Applications :

-

Aldol Condensation : Enhances β-hydroxyaldehyde formation via enolate intermediates.

-

Epoxide Ring-Opening : Mediates nucleophilic attack on strained epoxides, yielding ether derivatives.

Kinetic Data :

| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Deprotonation of ethanol | 1.2 × 10⁻³ | 45.6 |

| Epoxide ring-opening | 3.8 × 10⁻⁴ | 58.2 |

Redox Reactions

While primarily a base/nucleophile, this compound participates in redox processes when paired with reducing agents or transition metals.

Case Study :

In the synthesis of Vaska’s complex ([IrCl(CO)(PPh₃)₂]), it facilitates hydride transfer, reducing Ir(I) to Ir(-I) intermediates .

Mechanism :

Hydrolysis and Stability

This compound reacts vigorously with water, necessitating anhydrous conditions for storage and reactions.

Hydrolysis Pathway :

Comparison with Similar Compounds

Key Properties:

- Physical State : Solid at room temperature .

- Reactivity: Reacts vigorously with water, producing 2-methoxyethanol and sodium hydroxide .

- Applications: Widely used as a strong base in organic synthesis, particularly in nucleophilic substitution reactions and heterocyclic compound preparation (e.g., quinoxalines and carbocyclic derivatives) .

- Safety : Flammable and irritating to skin, eyes, and respiratory systems. Combustion releases toxic gases like CO and CO₂ .

Sodium 2-methoxyethanolate belongs to the broader class of metal alkoxides, where the 2-methoxyethanolate ligand is coordinated to different metal cations. Below is a detailed comparison with structurally related compounds:

Alkali Metal Derivatives

a. Potassium 2-Methoxyethanolate

- Formula : C₃H₇KO₂

- Molecular Weight : 114.19 g/mol

- CAS RN: Not explicitly listed (see ).

- Properties : Similar to sodium derivatives but with higher basicity due to potassium’s larger ionic radius.

- Applications: Used in living anionic polymerization of ethylene oxide to synthesize α-functionalized poly(ethylene oxide) macromonomers .

- Key Difference : Potassium salts generally exhibit higher solubility in polar aprotic solvents compared to sodium analogs.

b. Sodium vs. Potassium

| Parameter | This compound | Potassium 2-Methoxyethanolate |

|---|---|---|

| Cation Size | Smaller (Na⁺) | Larger (K⁺) |

| Basicity | Strong base | Stronger base |

| Applications | Organic synthesis | Polymer chemistry |

| References |

Alkaline Earth Metal Derivative: Calcium 2-Methoxyethanolate

- Formula : C₆H₁₄CaO₄ (2:1 ligand-to-metal ratio)

- Molecular Weight : 206.26 g/mol

- CAS RN : 93892-70-7 (EINECS: 299-556-7) .

- Properties : Divergent stoichiometry due to Ca²⁺’s +2 charge. Likely less water-reactive but thermally stable.

- Applications: Limited data, but calcium alkoxides are often precursors for ceramic materials or catalysts.

- Key Difference: Divalent calcium forms a 2:1 complex, reducing its solubility in organic solvents compared to monovalent Na⁺/K⁺ salts.

Transition Metal Derivative: Nickel 2-Methoxyethoxide

- Formula : C₆H₁₄NiO₄

- Molecular Weight : 208.87 g/mol

- CAS RN : 142600-62-2 .

- Properties: A 5% w/v solution in 2-methoxyethanol. Transition metal coordination introduces redox activity.

- Applications: Potential use in catalysis or material science (e.g., thin-film deposition).

- Key Difference : Nickel’s presence enables unique electronic properties, diverging from alkali/alkaline earth analogs.

Comparative Table: Structural and Functional Attributes

| Compound | Molecular Formula | CAS RN | Physical State | Key Application | Reactivity with Water |

|---|---|---|---|---|---|

| This compound | C₃H₇NaO₂ | 3139-99-9 | Solid | Organic synthesis | Vigorous reaction |

| Potassium Analog | C₃H₇KO₂ | N/A | Likely solid | Polymerization | Reacts |

| Calcium Analog | C₆H₁₄CaO₄ | 93892-70-7 | Solid | Materials precursor | Moderate reaction |

| Nickel Analog | C₆H₁₄NiO₄ | 142600-62-2 | Liquid solution | Catalysis | Stable in solution |

Potassium 2-Methoxyethanolate in Polymer Chemistry

- Enables precise control over poly(ethylene oxide) chain-end functionalization, critical for advanced materials .

Nickel 2-Methoxyethoxide in Catalysis

- Though less documented, transition metal alkoxides like nickel’s are valued in heterogeneous catalysis and nanomaterials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.